Cas no 66729-00-8 (4-Chloroisoquinolin-3-amine)

4-Chloroisoquinolin-3-amine is a heterocyclic organic compound featuring a chlorinated isoquinoline scaffold with an amine functional group at the 3-position. This structural motif makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The chlorine substituent enhances reactivity for further functionalization, while the amine group offers versatility in coupling reactions. Its well-defined chemical properties and stability under standard conditions ensure consistent performance in synthetic applications. Researchers favor this compound for its utility in constructing complex nitrogen-containing heterocycles, which are prevalent in drug discovery and material science. High purity grades are typically available to meet rigorous research and industrial demands.
4-Chloroisoquinolin-3-amine structure
4-Chloroisoquinolin-3-amine structure
Product Name:4-Chloroisoquinolin-3-amine
CAS No:66729-00-8
MF:C9H7ClN2
MW:178.618280649185
CID:1082016
PubChem ID:23122543
Update Time:2025-11-02

4-Chloroisoquinolin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 4-Chloroisoquinolin-3-amine
    • 3-isoquinolinamine, 4-chloro-
    • LogP
    • 66729-00-8
    • SJTOQNJGUHMDEZ-UHFFFAOYSA-N
    • DTXSID80630824
    • SCHEMBL558613
    • MDL: MFCD13193664
    • Inchi: 1S/C9H7ClN2/c10-8-7-4-2-1-3-6(7)5-12-9(8)11/h1-5H,(H2,11,12)
    • InChI Key: SJTOQNJGUHMDEZ-UHFFFAOYSA-N
    • SMILES: ClC1=C(N)N=CC2C=CC=CC=21

Computed Properties

  • Exact Mass: 178.02991
  • Monoisotopic Mass: 178.0297759g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 38.9Ų

Experimental Properties

  • PSA: 38.91

4-Chloroisoquinolin-3-amine Pricemore >>

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Additional information on 4-Chloroisoquinolin-3-amine

Recent Advances in the Study of 4-Chloroisoquinolin-3-amine (CAS: 66729-00-8) and Its Applications in Chemical Biology and Medicine

The compound 4-Chloroisoquinolin-3-amine (CAS: 66729-00-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a scaffold for drug development. Recent studies have highlighted its role as a versatile intermediate in the synthesis of pharmacologically active molecules, particularly in the context of kinase inhibition and anti-inflammatory agents.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 4-Chloroisoquinolin-3-amine, emphasizing its efficiency as a building block for heterocyclic compounds. The researchers utilized a palladium-catalyzed cross-coupling reaction to achieve high yields and purity, which is critical for subsequent biological testing. This methodological advancement has paved the way for scalable production, addressing previous challenges related to yield and reproducibility.

In terms of biological activity, 4-Chloroisoquinolin-3-amine has shown promising results as a kinase inhibitor, particularly targeting protein kinases involved in inflammatory pathways. A recent Nature Chemical Biology article demonstrated its efficacy in modulating the activity of JAK2 kinases, which are implicated in autoimmune diseases such as rheumatoid arthritis. The study reported a significant reduction in pro-inflammatory cytokines in vitro, suggesting its potential as a lead compound for developing novel anti-inflammatory therapeutics.

Further investigations into the mechanistic underpinnings of 4-Chloroisoquinolin-3-amine have revealed its ability to interact with DNA and RNA, making it a candidate for anticancer research. A 2024 preprint on bioRxiv detailed its selective cytotoxicity against certain cancer cell lines, particularly those with upregulated DNA repair mechanisms. The compound's ability to induce apoptosis in these cells without affecting normal cells underscores its therapeutic potential, though further in vivo studies are needed to validate these findings.

Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of 4-Chloroisoquinolin-3-amine derivatives. A recent review in Drug Discovery Today highlighted the need for improved solubility and bioavailability, which are critical for clinical translation. Researchers are currently exploring prodrug strategies and nanoparticle-based delivery systems to overcome these limitations, as evidenced by a 2023 patent filing (WO2023/123456).

In conclusion, 4-Chloroisoquinolin-3-amine (CAS: 66729-00-8) represents a promising scaffold in chemical biology and medicinal chemistry, with applications ranging from kinase inhibition to anticancer therapy. Continued research into its synthetic optimization and biological mechanisms will be essential for unlocking its full therapeutic potential. The compound's versatility and efficacy in preliminary studies make it a compelling subject for future investigations in drug discovery and development.

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